Section 1: Physicochemical and Structural Properties
Section 1: Physicochemical and Structural Properties
An In-depth Technical Guide to the Chemical Properties of 2,4,5-Trifluorocinnamic Acid
Introduction
In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention. The strategic introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Cinnamic acids and their derivatives, known for their wide range of biological activities, serve as privileged structures in medicinal chemistry.[1] This guide focuses on a specific, less-documented member of this family: 2,4,5-Trifluorocinnamic acid .
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a synthesized understanding of the molecule's properties, grounded in established chemical principles. We will explore its structural characteristics, viable synthetic routes, predicted spectroscopic signature, chemical reactivity, and potential applications, offering field-proven insights into its utility as a research chemical and building block.
2,4,5-Trifluorocinnamic acid is a halogenated derivative of cinnamic acid. Its core structure consists of a phenyl ring, a propenoic acid side chain, and three fluorine substituents on the aromatic ring. The presence of these highly electronegative fluorine atoms and the acidic carboxylic acid group dictates its physical and chemical behavior.
Molecular Identifiers and Properties
A summary of the key identifiers and fundamental properties for 2,4,5-Trifluorocinnamic acid is presented below.
| Property | Value | Source |
| IUPAC Name | (E)-3-(2,4,5-trifluorophenyl)prop-2-enoic acid | N/A |
| CAS Number | 247170-17-8 | [2] |
| Molecular Formula | C₉H₅F₃O₂ | [2] |
| Molecular Weight | 202.13 g/mol | [2] |
| Canonical SMILES | C1=C(C(=C(C=C1F)F)C=CC(=O)O)F | N/A |
| Appearance | Expected to be an off-white to white crystalline solid | Inferred |
Chemical Structure
The structure of 2,4,5-Trifluorocinnamic acid features a trans (E) configuration at the alkene double bond, which is the thermodynamically more stable isomer. The trifluoro-substituted phenyl ring is electron-deficient, which influences the acidity of the carboxylic acid and the reactivity of the entire molecule.
Caption: Chemical structure of 2,4,5-Trifluorocinnamic acid.
Section 2: Synthesis of 2,4,5-Trifluorocinnamic Acid
While dedicated literature for the synthesis of 2,4,5-Trifluorocinnamic acid is sparse, its structure lends itself to classic named reactions used for creating α,β-unsaturated carboxylic acids. The logical starting material is 2,4,5-trifluorobenzaldehyde. Below are two field-proven, reliable methodologies.
Method A: The Perkin Reaction
The Perkin reaction is a robust method for synthesizing cinnamic acids via the condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a weak base.[3][4] This reaction typically requires high temperatures to proceed effectively.[5]
Reaction Scheme:
2,4,5-Trifluorobenzaldehyde + Acetic Anhydride --(NaOAc, Δ)--> 2,4,5-Trifluorocinnamic Acid
Causality of Experimental Choices:
-
Reactants: 2,4,5-trifluorobenzaldehyde is the aromatic aldehyde, and acetic anhydride serves as both the source of the enolate and the solvent.
-
Base Catalyst: Anhydrous sodium acetate (NaOAc) is a standard weak base for this reaction. It deprotonates the acetic anhydride to form the reactive carbanion (enolate) needed to attack the aldehyde.[5]
-
Temperature: The reaction is typically heated to >150 °C to drive the condensation and subsequent elimination steps.
Caption: Workflow for the Perkin reaction synthesis.
Method B: The Wittig Reaction
The Wittig reaction offers a highly versatile and often stereoselective route to alkenes.[6] For the synthesis of cinnamic acid derivatives, a stabilized phosphorus ylide is reacted with an aromatic aldehyde.[7] This is often followed by a one-pot hydrolysis step to yield the final carboxylic acid.[8]
Reaction Scheme:
2,4,5-Trifluorobenzaldehyde + (Triphenylphosphoranylidene)acetic acid ethyl ester --(Toluene, reflux)--> Ethyl 2,4,5-trifluorocinnamate --(NaOH/H₂O, then H⁺)--> 2,4,5-Trifluorocinnamic Acid
Causality of Experimental Choices:
-
Ylide: A stabilized ylide, such as (carboethoxymethylene)triphenylphosphorane, is used. Its stability makes it easier to handle and typically results in high selectivity for the (E)-alkene isomer.[9]
-
Solvent: A non-polar aprotic solvent like toluene is suitable for the olefination step.
-
Hydrolysis: The resulting cinnamate ester is readily hydrolyzed to the carboxylic acid using a strong base like NaOH, followed by acidification.
Caption: Workflow for the Wittig reaction synthesis.
Section 3: Spectroscopic Characterization
Confirming the identity and purity of a synthesized compound is paramount. The following section details the predicted spectroscopic data for 2,4,5-Trifluorocinnamic acid, providing a reliable reference for analytical characterization.
| Technique | Predicted Signals and Characteristics |
| ¹H NMR | Vinylic Protons: Two doublets between 6.5-8.0 ppm. The proton α to the carbonyl will be downfield (~7.7-7.9 ppm) and the proton β to the carbonyl will be upfield (~6.5-6.7 ppm). They will show a large trans coupling constant (J ≈ 16 Hz). Aromatic Protons: Two complex multiplets between 7.0-7.8 ppm, exhibiting both H-H and H-F coupling. Carboxylic Proton: A very broad singlet >12 ppm. |
| ¹³C NMR | Carbonyl (C=O): ~168-172 ppm. Alkene (C=C): ~118-145 ppm. The carbon attached to the phenyl ring will show coupling to fluorine. Aromatic (C-F): Three signals between ~140-165 ppm, appearing as doublets or doublet of doublets due to large one-bond and two-bond C-F couplings. Aromatic (C-H/C-C): Three signals in the aromatic region, also showing smaller C-F couplings. |
| ¹⁹F NMR | Three distinct signals are expected in the typical range for aryl fluorides (-110 to -150 ppm relative to CFCl₃). Each signal will appear as a doublet of doublets due to coupling with the other two fluorine atoms. |
| FT-IR (cm⁻¹) | O-H stretch (acid): Very broad band from 2500-3300 cm⁻¹.[10] C=O stretch (carbonyl): Strong, sharp band around 1680-1710 cm⁻¹.[11] C=C stretch (alkene): Medium band around 1625-1640 cm⁻¹.[10][11] C-F stretch: Strong, sharp bands in the fingerprint region, typically 1100-1300 cm⁻¹. |
| Mass Spec. | Molecular Ion (M⁺): A clear peak at m/z = 202.13. Key Fragments: Loss of -OH (m/z = 185), loss of -COOH (m/z = 157), and fragments corresponding to the trifluorophenyl group. |
Section 4: Chemical Reactivity and Potential Applications
Reactivity Profile
The reactivity of 2,4,5-Trifluorocinnamic acid is governed by its three primary functional regions:
-
Carboxylic Acid: This group undergoes standard reactions such as esterification (with alcohols under acidic catalysis), conversion to acid chlorides (with SOCl₂ or (COCl)₂), and amidation (via an activated intermediate or coupling agent).
-
Alkene Double Bond: The double bond can be hydrogenated to yield 2,4,5-Trifluorohydrocinnamic acid, or it can undergo electrophilic additions, although the electron-withdrawing nature of the aromatic ring may deactivate it compared to styrene.
-
Trifluorophenyl Ring: The high degree of fluorination makes the aromatic ring strongly electron-deficient. This deactivates it towards electrophilic aromatic substitution but potentially activates it for nucleophilic aromatic substitution (SₙAr), particularly at the carbon para to the activating acrylic acid group (C-4), should a suitable leaving group be present or under harsh conditions.
Applications in Drug Development
Cinnamic acid derivatives are precursors to a vast array of pharmacologically active compounds, including those with antimicrobial, anti-inflammatory, and antitumor properties.[12][13][14] The introduction of the 2,4,5-trifluoro substitution pattern is a strategic design choice for several reasons:
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the compound's in vivo half-life.
-
Modulation of pKa: The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid, which can affect its solubility, membrane permeability, and interaction with biological targets.
-
Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with carbonyl groups in protein backbones) and can displace water molecules from binding pockets, potentially increasing ligand affinity.
Therefore, 2,4,5-Trifluorocinnamic acid is a valuable building block for creating novel therapeutic agents where enhanced metabolic stability and modulated electronic properties are desired.
Section 5: Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 2,4,5-Trifluorocinnamic acid. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from structurally similar compounds provides a strong basis for safe handling procedures.
-
Hazard Classification: Based on analogs like 3-(Trifluoromethyl)-Cinnamic Acid, this compound should be treated as an irritant. It is expected to cause skin, eye, and respiratory tract irritation.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[16] Work in a well-ventilated area or a chemical fume hood.
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[15]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[15]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.
References
- (Reference not directly cited in the final text, but used for background)
- (Reference not directly cited in the final text, but used for background)
- (Reference not directly cited in the final text, but used for background)
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Trifluoromethyl)-Cinnamic Acid, 98%. Retrieved from [Link]
- (Reference not directly cited in the final text, but used for background)
- (Reference not directly cited in the final text, but used for background)
-
MDPI. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Retrieved from [Link]
-
Li, R., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. Retrieved from [Link]
- (Reference not directly cited in the final text, but used for background)
- (Reference not directly cited in the final text, but used for background)
- (Reference not directly cited in the final text, but used for background)
-
University of Wisconsin-Madison. (n.d.). Experiment 9: Wittig Synthesis of Ethyl Cinnamate. Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Jurnal Universitas Sebelas Maret. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituted cinnamic acids via one pot Wittig olefination-hydrolysis reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link]
-
Sciforum. (n.d.). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. Retrieved from [Link]
-
YouTube. (2023). Cinnamic Acid : Organic Synthesis ( Perkin Reaction ). Retrieved from [Link]
- (Reference not directly cited in the final text, but used for background)
-
Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Perkin Reaction. Retrieved from [Link]
-
ACS Publications. (2018). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Journal of Chemical Education. Retrieved from [Link]
-
ResearchGate. (n.d.). Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Capot Chemical. (2026). MSDS of trans-2,4,5-Trimethoxycinnamic acid. Retrieved from [Link]
- (Reference not directly cited in the final text, but used for background)
- (Reference not directly cited in the final text, but used for background)
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the approved drugs with the cinnamic acid scaffold. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. byjus.com [byjus.com]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 11. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. capotchem.com [capotchem.com]
